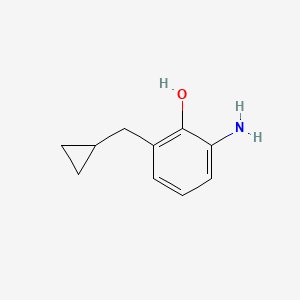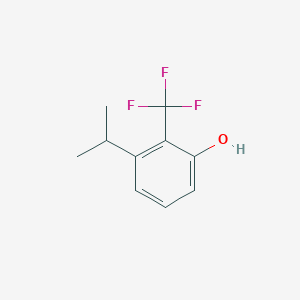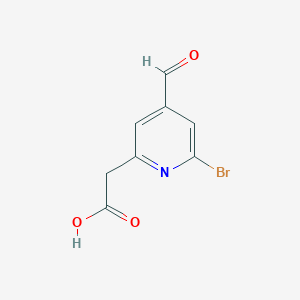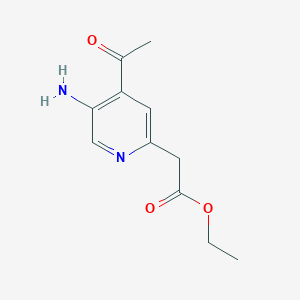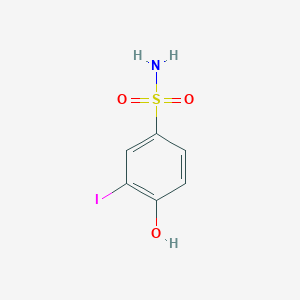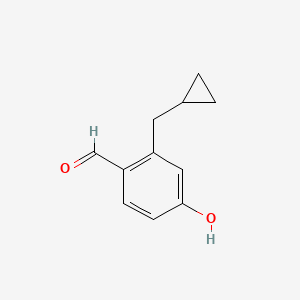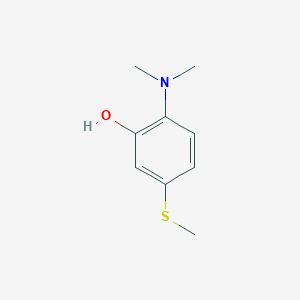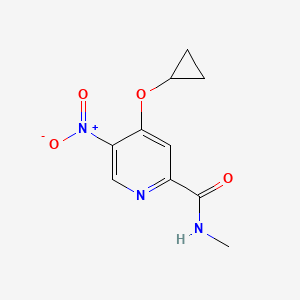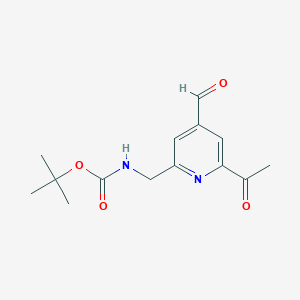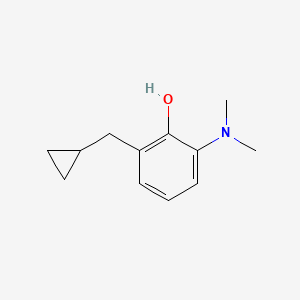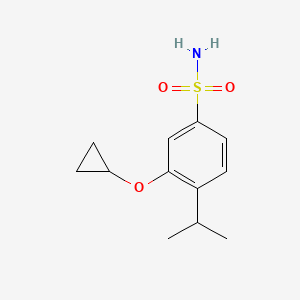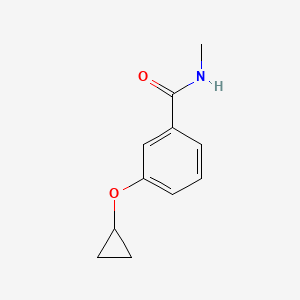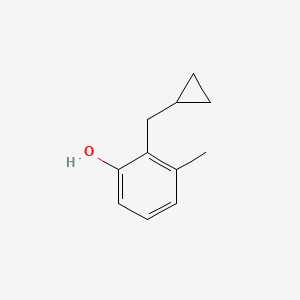
2-(Cyclopropylmethyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclopropylmethyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenol ring .
Scientific Research Applications
2-(Cyclopropylmethyl)-3-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and antioxidant activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity by introducing steric effects and ring strain .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-4-methylphenol
- 2-(Cyclopropylmethyl)-5-methylphenol
- 2-(Cyclopropylmethyl)-6-methylphenol
Uniqueness
2-(Cyclopropylmethyl)-3-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3-methylphenol |
InChI |
InChI=1S/C11H14O/c1-8-3-2-4-11(12)10(8)7-9-5-6-9/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
QPQOGXOPBBLSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


